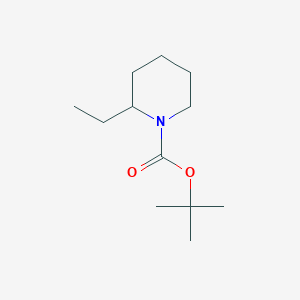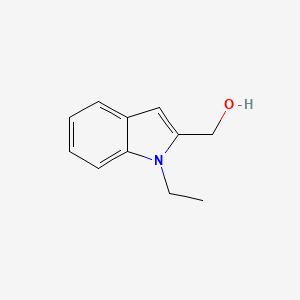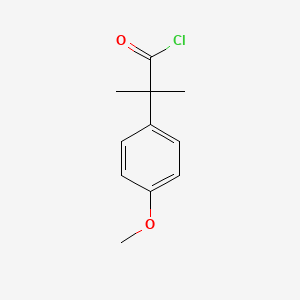
Ethyl 5-amino-2-chlorophenylacetate
Vue d'ensemble
Description
Ethyl 5-amino-2-chlorophenylacetate is a useful research compound. Its molecular formula is C10H12ClNO2 and its molecular weight is 213.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Hydrogen-Bonded Supramolecular Structures
Ethyl 5-amino-2-chlorophenylacetate plays a crucial role in forming hydrogen-bonded supramolecular structures. For instance, derivatives like ethyl 5-amino-1-(4-cyanophenyl)-1H-imidazole-4-carboxylate are linked into chains and sheets through a combination of N-H...N, C-H...N, and C-H...π(arene) hydrogen bonds, creating complex one-, two-, and three-dimensional supramolecular architectures. These structures demonstrate the compound's utility in exploring hydrogen bonding and supramolecular assembly mechanisms (Costa et al., 2007).
Synthesis of Arylthiophene Derivatives
The compound has been utilized in developing new synthesis procedures for arylthiophene derivatives. A notable example includes the synthesis of ethyl 3-amino-5-arylthiophene-2-carboxylates from α-chlorocinnamonitriles, demonstrating high yield reactions and showcasing the compound's role in facilitating efficient synthetic routes for thiophene-based compounds (Shastin et al., 2006).
Antimicrobial Agents from Thiadiazole Derivatives
This compound has been foundational in synthesizing thiadiazole derivatives with antimicrobial properties. For example, formazans derived from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole exhibit moderate antimicrobial activity, highlighting the compound's potential in developing new antimicrobial agents (Sah et al., 2014).
Fluorescence Property Studies
Research has also delved into the fluorescence properties of derivatives like ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate, obtained from reactions involving this compound. These studies contribute to understanding the fluorescence characteristics of thiophene derivatives, indicating potential applications in materials science and optical technologies (Pusheng, 2009).
Heterocyclic Disperse Dyes for Polyester Fibres
This compound is pivotal in synthesizing heterocyclic disperse dyes with thiophene moiety for polyester fibers. These dyes offer a range of shades with excellent fastness properties, demonstrating the compound's applicability in textile dyeing and fabric coloration processes (Iyun et al., 2015).
Analyse Biochimique
Biochemical Properties
Ethyl 5-amino-2-chlorophenylacetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme acetylcholinesterase, where this compound acts as an inhibitor. This inhibition affects the breakdown of acetylcholine, a neurotransmitter, thereby influencing neurotransmission. Additionally, this compound can interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the liver .
Cellular Effects
This compound has notable effects on different types of cells and cellular processes. In neuronal cells, it can modulate cell signaling pathways by inhibiting acetylcholinesterase, leading to increased levels of acetylcholine. This modulation can impact synaptic transmission and neuronal communication. In liver cells, this compound’s interaction with cytochrome P450 enzymes can influence gene expression and cellular metabolism, potentially affecting the detoxification processes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. As an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of acetylcholine. This binding leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. Additionally, this compound can inhibit cytochrome P450 enzymes by binding to their heme group, affecting their catalytic activity and altering the metabolism of various substrates .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects. Studies have shown that this compound remains stable under controlled conditions but can degrade when exposed to light and heat. Long-term exposure to this compound in in vitro studies has demonstrated sustained inhibition of acetylcholinesterase activity, leading to prolonged cholinergic effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects by inhibiting acetylcholinesterase and enhancing cholinergic transmission. At high doses, this compound can cause toxic effects, including neurotoxicity and hepatotoxicity. Animal studies have shown that there is a threshold dose beyond which the adverse effects become significant.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. The interaction of this compound with cytochrome P450 enzymes can also affect the metabolic flux and levels of other metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can cross cell membranes through passive diffusion and active transport mechanisms. Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound in tissues is also affected by its interaction with plasma proteins, which can modulate its bioavailability .
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, this compound can localize to the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes. This localization is crucial for its role in modulating metabolic processes and enzyme activity .
Propriétés
IUPAC Name |
ethyl 2-(5-amino-2-chlorophenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c1-2-14-10(13)6-7-5-8(12)3-4-9(7)11/h3-5H,2,6,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONWURVWIXHUELA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=CC(=C1)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
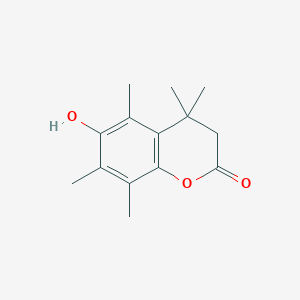
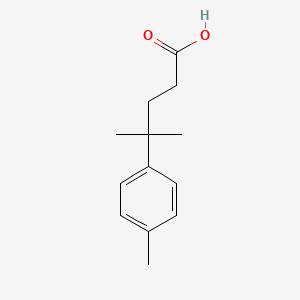

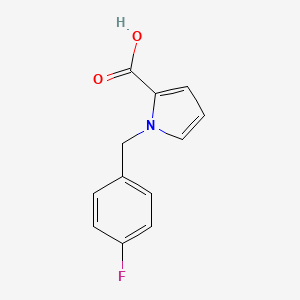
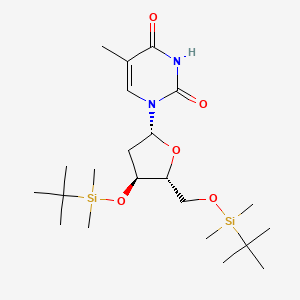
![5-Fluoro-benzo[b]thiophene-3-carboxylic acid](/img/structure/B3135993.png)


![Methyl 2-methyl-3-[(3-phenylpropyl)amino]propanoate](/img/structure/B3136036.png)
